molecular formula C19H21N5O B2964299 6-[4-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380167-56-4

6-[4-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2964299
CAS No.: 2380167-56-4
M. Wt: 335.411
InChI Key: ZQQKMCICLFDPKF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. It includes a tetrahydrocinnolin-2-yl group, a piperidin-1-yl group, and a pyridine-3-carbonitrile group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 335.411. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Structural Analysis

A significant area of research involving compounds similar to "6-[4-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile" focuses on their synthesis and structural analysis. For example, studies have synthesized novel compounds for potential therapeutic applications, including antimicrobial and anticancer activities. One such study describes the synthesis of pyrimidine carbonitrile derivatives, which were evaluated for their antimicrobial activity against different bacterial and fungal strains. The compounds displayed potential by inducing bacterial cell membrane rupture and disintegration, as confirmed by field emission scanning electron microscopic analysis (Bhat & Begum, 2021). Similarly, the synthesis of pyridine derivatives and their structural features studied through IR and electronic spectroscopy highlight the diverse chemical behaviors these compounds can exhibit, with implications for their use in various applications (Cetina et al., 2010).

Antimicrobial and Anticancer Activities

Research into the bioactivity of such compounds has shown promising results in antimicrobial and anticancer applications. A study on the synthesis, characterization, and screening of antimicrobial activity of pyrimidine carbonitrile derivatives revealed compounds with significant minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. Molecular docking studies provided insights into the interaction mechanisms between these compounds and target proteins, offering potential pathways for therapeutic applications (Bhat & Begum, 2021). Another study focused on the synthesis of 1‐Pyrazolylpyridin‐2‐ones as potential anti‐inflammatory and analgesic agents, demonstrating the diverse medicinal chemistry applications of these compounds (Ismail et al., 2007).

Potential Inhibitors and Antagonists

Further research has explored the use of pyridine derivatives as potential inhibitors or antagonists for specific receptors or enzymes, indicating their versatility in drug discovery. The crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies of certain pyridine derivatives have suggested their potential as inhibitors of NAMPT, a key enzyme involved in nicotinamide adenine dinucleotide (NAD) synthesis. This research provides a foundation for developing new therapeutic agents targeting diseases related to NAD metabolism (Venkateshan et al., 2019).

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include wearing protective glasses, clothing, and gloves, and avoiding skin contact .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the wide range of activities observed in similar compounds . More research could also be done to understand its synthesis and chemical reactions better.

Properties

IUPAC Name

6-[4-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c20-12-14-5-6-18(21-13-14)23-9-7-16(8-10-23)24-19(25)11-15-3-1-2-4-17(15)22-24/h5-6,11,13,16H,1-4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQKMCICLFDPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)C3CCN(CC3)C4=NC=C(C=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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